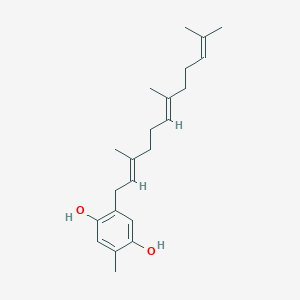
Farnesylhydroquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Farnesylhydroquinone is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of polyprenylated hydroquinones, which are characterized by the presence of a hydroquinone core substituted with a polyprenyl chain. These compounds are often found in natural products and have various biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Farnesylhydroquinone typically involves the coupling of a hydroquinone derivative with a polyprenyl chain precursor. One common method is the Friedel-Crafts alkylation, where the hydroquinone is alkylated with a polyprenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
Farnesylhydroquinone undergoes various chemical reactions, including:
Oxidation: The hydroquinone moiety can be oxidized to quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced back to hydroquinone using reducing agents like sodium borohydride.
Substitution: The polyprenyl chain can undergo substitution reactions, where functional groups are introduced or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or functionalized polyprenyl hydroquinones.
科学研究应用
Farnesylhydroquinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying polyprenylated hydroquinones.
Biology: Investigated for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of Farnesylhydroquinone involves its interaction with cellular components and molecular pathways. The hydroquinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can modulate cellular signaling pathways. The polyprenyl chain may facilitate the compound’s incorporation into cell membranes, affecting membrane fluidity and function. Molecular targets include enzymes involved in oxidative stress response and signaling proteins that regulate cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
Farnesol: A natural isoprenoid with similar polyprenyl chain structure but lacking the hydroquinone moiety.
Coenzyme Q10: A polyprenylated quinone involved in cellular respiration and known for its antioxidant properties.
Vitamin E: A tocopherol with antioxidant activity, structurally different but functionally similar in protecting cells from oxidative damage.
Uniqueness
Farnesylhydroquinone is unique due to its combination of a hydroquinone core and a polyprenyl chain, which imparts both redox activity and membrane affinity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C22H32O2 |
|---|---|
分子量 |
328.5 g/mol |
IUPAC 名称 |
2-methyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,4-diol |
InChI |
InChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-15-21(23)19(5)14-22(20)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+ |
InChI 键 |
WMICYZWXGIMHIB-VZRGJMDUSA-N |
手性 SMILES |
CC1=CC(=C(C=C1O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |
SMILES |
CC1=CC(=C(C=C1O)CC=C(C)CCC=C(C)CCC=C(C)C)O |
规范 SMILES |
CC1=CC(=C(C=C1O)CC=C(C)CCC=C(C)CCC=C(C)C)O |
同义词 |
farnesylhydroquinone |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4R,5S,6S)-3-[(3S,5R)-5-[4-(aminomethyl)phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1246605.png)
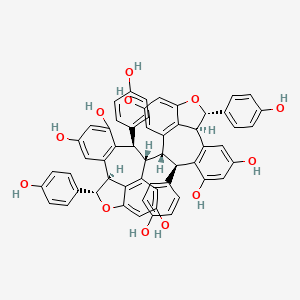
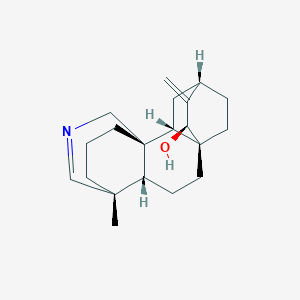
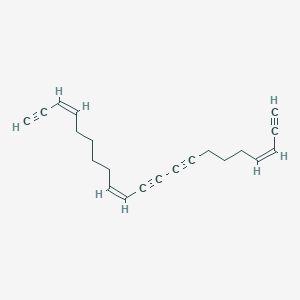
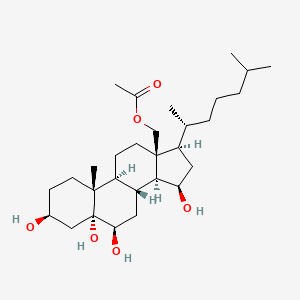
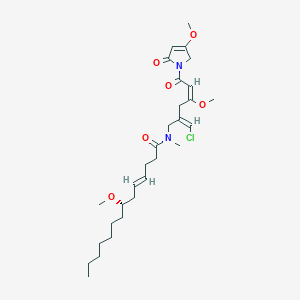
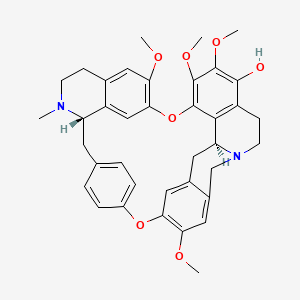
![6-Methoxy-1,1-dioxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1246616.png)
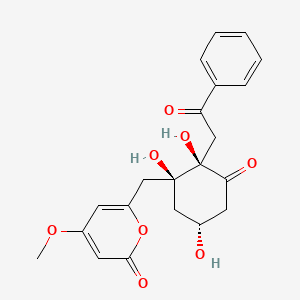
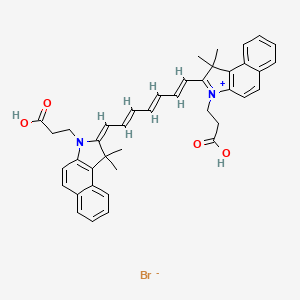
![(1R,2R,5S,8S,9S,10R,11R,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1246622.png)
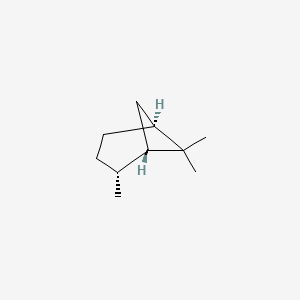
![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1246624.png)
